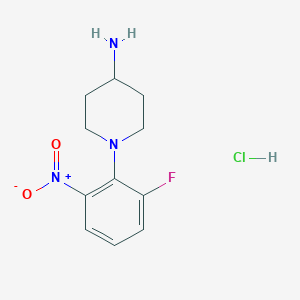
1-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride
Overview
Description
1-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride is a chemical compound with diverse applications in scientific research. It is particularly noted for its potential therapeutic benefits and unique properties, making it a valuable compound in medicinal chemistry and neuroscience studies.
Preparation Methods
The synthesis of 1-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride typically involves multiple steps, including the introduction of the fluoro and nitro groups onto the phenyl ring, followed by the formation of the piperidine ring. Specific synthetic routes and reaction conditions can vary, but common methods include:
Nitration and Fluorination: Introduction of nitro and fluoro groups onto the phenyl ring.
Piperidine Formation: Cyclization to form the piperidine ring.
Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.
Chemical Reactions Analysis
1-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles.
Scientific Research Applications
1-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the development of new therapeutic agents due to its unique pharmacological properties.
Neuroscience: Studied for its potential effects on neurological pathways and receptors.
Biological Studies: Utilized in various biological assays to understand its interaction with biological molecules.
Industrial Applications: Employed in the synthesis of other complex chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Fluoro-6-nitrophenyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:
1-(2-Chloro-6-nitrophenyl)piperidin-4-amine hydrochloride: Similar structure but with a chloro group instead of a fluoro group.
1-(2-Fluoro-6-methylphenyl)piperidin-4-amine hydrochloride: Similar structure but with a methyl group instead of a nitro group. These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(2-fluoro-6-nitrophenyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2.ClH/c12-9-2-1-3-10(15(16)17)11(9)14-6-4-8(13)5-7-14;/h1-3,8H,4-7,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAKMFSQMYOFRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=CC=C2F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-30-3 | |
| Record name | 4-Piperidinamine, 1-(2-fluoro-6-nitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















